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molecular formula C19H18BrNO2 B8455041 Ethyl 3-(4-bromophenyl)-2-cyano-3-o-tolylpropanoate

Ethyl 3-(4-bromophenyl)-2-cyano-3-o-tolylpropanoate

Cat. No. B8455041
M. Wt: 372.3 g/mol
InChI Key: FYIAJZHEZACTCX-UHFFFAOYSA-N
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Patent
US09090565B2

Procedure details

Sulfuric acid (940 g, 9.59 mol) was added over 30 min under ice cooling to a mixture of ethyl 3-(4-bromophenyl)-2-cyano-3-o-tolylpropanoate (200 g, 494 mmol) in acetic acid (1.06 kg, 17.7 mol), while keeping the internal temperature below 27° C., then the reaction mixture was heated at reflux for 20 h. After cooling to 40° C. ice (500 g) and ethyl acetate (1500 mL) were added, the precipitate collected by filtration and washed with water to produce the title compound (34.5 g). The filtrate was partitioned between ethyl acetate and water, the organic layer was washed with brine, dried over magnesium sulfate, filtered, and evaporated. The residue was stored in the refrigerator for 1 h. Then the precipitate was collected by filtration and washed with acetic acid and heptane to afford a second crop of product (96.2 g). Total yield: 130.7 g (83%). Off-white solid, MS: 319.0 [M−H]−.
Quantity
940 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.06 kg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[CH3:28])[CH:14](C#N)[C:15]([O:17]CC)=[O:16])=[CH:9][CH:8]=1.C(O)(=O)C>C(OCC)(=O)C>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[CH3:28])[CH2:14][C:15]([OH:17])=[O:16])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
940 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(C(=O)OCC)C#N)C1=C(C=CC=C1)C
Name
Quantity
1.06 kg
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 27° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC(=O)O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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